Lactulose is derived from lactose, which is a natural disaccharide found in milk. The transformation of lactose into lactulose can be achieved through various methods, including chemical and enzymatic processes. It falls under the category of prebiotics, substances that induce the growth or activity of beneficial microorganisms such as bacteria and fungi.
The synthesis of lactulose can be accomplished through two primary methods: alkaline isomerization and enzymatic transgalactosylation.
Lactulose has the molecular formula and consists of two monosaccharides: D-galactose and D-fructose. The structure can be described as follows:
This configuration indicates that the galactose unit is linked to the fructose unit via a β(1→2) glycosidic bond.
Lactulose participates in various chemical reactions, primarily involving hydrolysis and fermentation:
The mechanism through which lactulose exerts its physiological effects involves several key actions:
Lactulose exhibits several important physical and chemical properties:
Lactulose has diverse applications across several fields:
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